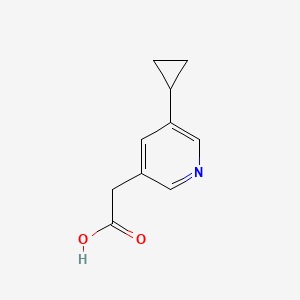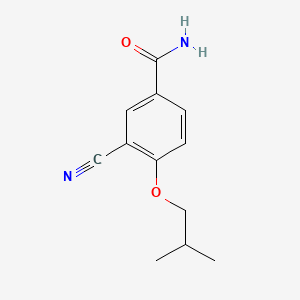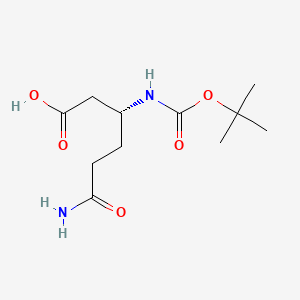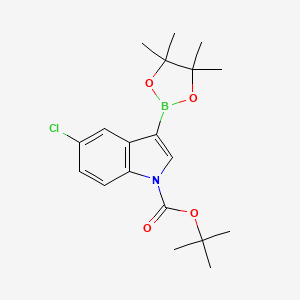
2-(5-Cyclopropylpyridin-3-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Cyclopropylpyridin-3-yl)acetic acid is a chemical compound with the molecular formula C10H11NO2 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of 2-(5-Cyclopropylpyridin-3-yl)acetic acid consists of a pyridine ring attached to a cyclopropyl group and an acetic acid group . The exact 3D structure would need to be determined by techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(5-Cyclopropylpyridin-3-yl)acetic acid, such as its melting point, boiling point, and solubility, were not found in the literature I searched .Wissenschaftliche Forschungsanwendungen
Chlorogenic Acid (CGA) Pharmacology
Chlorogenic Acid (CGA) is extensively studied for its diverse therapeutic roles, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, antiviral, and anti-hypertension activities. CGA's impact on lipid and glucose metabolism regulation highlights its potential in treating metabolic disorders such as cardiovascular disease, diabetes, and obesity. This extensive review calls for further research to optimize CGA's biological and pharmacological effects, suggesting its practical use as a natural food additive to replace synthetic antibiotics and reduce medicinal costs (Naveed et al., 2018).
Acetic Acid in Yeast Research
Research on acetic acid's impact on yeast cells reveals intricate molecular events leading to cell death, providing insights into regulated cell death mechanisms. This comprehensive review compiles studies on lethal concentrations of acetic acid, offering an overview of its functional and structural alterations, pharmacological, and genetic regulation. Understanding acetic acid's role in cell death enhances biotechnology and biomedicine, highlighting its significance in developing robust yeast strains for industrial applications and potential biomedical strategies (Chaves et al., 2021).
Indole-3-Acetic Acid (IAA) Bacterial Catabolism
Indole-3-acetic acid (IAA) serves as a growth hormone in plants, with certain bacteria capable of catabolizing or assimilating IAA. The identification of gene clusters responsible for IAA degradation provides insights into the microbial utilization of IAA as a carbon, nitrogen, and energy source. This mini-review explores the benefits conferred by these gene clusters to their bacterial hosts and suggests future research directions for biotechnological applications and the therapeutic potential of IAA-degrading bacteria (Laird et al., 2020).
Organic Acids in Industrial Applications
Organic acids, including formic, acetic, citric, and lactic acids, are explored for their use in acidizing operations in oil and gas industries due to their less corrosive nature and environmental advantages. This intensive review examines recent advancements, technologies, and challenges associated with organic acids, differentiating various applications and providing a guide for future research in acidizing jobs (Alhamad et al., 2020).
Eigenschaften
IUPAC Name |
2-(5-cyclopropylpyridin-3-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)4-7-3-9(6-11-5-7)8-1-2-8/h3,5-6,8H,1-2,4H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZBAOOBFHWCCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40744577 |
Source


|
| Record name | (5-Cyclopropylpyridin-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40744577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Cyclopropylpyridin-3-yl)acetic acid | |
CAS RN |
1211531-87-1 |
Source


|
| Record name | (5-Cyclopropylpyridin-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40744577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Thiourea, N-(8alpha,9S)-cinchonan-9-yl-N'-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B595916.png)
![Ethyl 1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B595917.png)





![3-(exo-9-Fluorenylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid](/img/no-structure.png)
![2-Methylfuro[3,2-b]pyridin-3-ol](/img/structure/B595930.png)
![4-[(7-Chloroquinolin-4-yl)amino]-2-[(1,1,2,2,2-pentadeuterioethylamino)methyl]phenol;dihydrochloride](/img/structure/B595931.png)


